molecular formula C13H11FO3S B2658946 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid CAS No. 899710-20-4

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2658946
CAS No.: 899710-20-4
M. Wt: 266.29
InChI Key: RSESNYYJKLUSQA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, are likely to be applied to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of furoic acid exhibit significant antimicrobial activities. For instance, compounds similar to 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid have been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. A study reported that certain furoic acid derivatives had minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound could potentially serve as a lead compound for developing new antibacterial agents.

Antitubercular Activity

Another area of interest is the antitubercular activity of furoic acid derivatives. Research has highlighted that modifications to the furoic acid structure can enhance its activity against Mycobacterium tuberculosis, with some derivatives showing MIC values comparable to established drugs like isoniazid . This positions this compound as a candidate for further investigation in the treatment of tuberculosis.

Polymer Production

This compound can also be explored as a precursor for producing bio-based polymers. The production of furan-based dicarboxylic acids from furoic acid derivatives has gained attention due to their potential to replace petroleum-derived plastics. For example, the oxidative conversion of 5-hydroxymethylfurfural (HMF), a related compound, into furandicarboxylic acid (FDCA) is being studied extensively for its application in creating polyethylene furanoate (PEF), a sustainable alternative to polyethylene terephthalate (PET) .

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted by Gao et al. synthesized various furoic acid derivatives and tested them against multiple bacterial strains. The results indicated that specific modifications significantly enhanced antibacterial efficacy, suggesting similar potential for this compound .
  • Antitubercular Compound Development : In another study, researchers focused on optimizing furoic acid derivatives for improved activity against drug-resistant strains of Mycobacterium tuberculosis. The findings demonstrated that structural variations could lead to compounds with enhanced therapeutic profiles .
  • Polymer Synthesis Research : Recent advancements in the synthesis of FDCA from furoic acid derivatives have shown promise in developing biodegradable plastics. This research emphasizes the importance of exploring the polymerization potential of compounds like this compound within green chemistry frameworks .

Mechanism of Action

The mechanism of action of 5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and furoic acid moieties can participate in various biochemical reactions, influencing the activity of target proteins and pathways. Detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is unique due to its combination of a fluorobenzyl thioether and a furoic acid moiety, which imparts distinct chemical and biological properties.

Biological Activity

5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H11_{11}FOS
  • Molecular Weight : 224.28 g/mol

The presence of the furoic acid moiety contributes to its biological activity, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to furoic acid derivatives. For instance, modifications in the furan ring can enhance antibacterial properties against various pathogens. A comparative study indicated that compounds with similar structures exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .

Bacterial Strain Zone of Inhibition (mm) Comparison Compound
Staphylococcus aureus25Levofloxacin (28 mm)
Escherichia coli22Ciprofloxacin (24 mm)
Bacillus subtilis20Ampicillin (21 mm)

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. In vitro assays demonstrated that derivatives of furoic acid can inhibit pro-inflammatory cytokines and reduce edema in animal models . The mechanism is thought to involve the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Anticancer Potential

Emerging research indicates that furoic acid derivatives may exhibit anticancer activity. Studies have shown that certain modifications on the furan ring enhance cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several factors:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities with targets such as cyclooxygenase-2 (COX-2), which is implicated in inflammation .
  • Reactive Oxygen Species (ROS) : Some studies indicate that furoic acid derivatives can modulate ROS levels, contributing to their anticancer and anti-inflammatory effects.

Case Studies

  • Antibacterial Efficacy : A study reported the synthesis and evaluation of various furan derivatives, including this compound, demonstrating significant antibacterial activity against drug-resistant strains of Staphylococcus aureus.
  • Anti-inflammatory Effects : In a carrageenan-induced paw edema model, compounds structurally similar to this compound showed a reduction in inflammation by up to 50%, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound could induce apoptosis through mitochondrial pathways, suggesting its viability as a therapeutic agent in oncology .

Properties

IUPAC Name

5-[(2-fluorophenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c14-11-4-2-1-3-9(11)7-18-8-10-5-6-12(17-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSESNYYJKLUSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCC2=CC=C(O2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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